molecular formula C18H16Cl3F3N4O B2928025 (E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide CAS No. 338748-87-1

(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide

Cat. No. B2928025
CAS RN: 338748-87-1
M. Wt: 467.7
InChI Key: IKYUKHNSRYPBNM-UXBLZVDNSA-N
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Description

(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide is a useful research compound. Its molecular formula is C18H16Cl3F3N4O and its molecular weight is 467.7. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The research on enaminones, a class of compounds to which the mentioned chemical belongs, has demonstrated their versatility as precursors in the synthesis of heterocyclic compounds. For example, enaminones have been utilized in generating heterocondensed pyrimidines, which are further cyclized to afford various heterocyclic structures like 1,2,4-triazolo[1,5-c]pyrimidines through reactions with dichlorotriphenylphosphorane. This process underscores the enaminones' role in synthesizing complex structures that could have pharmaceutical or agrochemical applications (Wamhoff, Kroth, & Strauch, 1993).

Crystal Structure Analysis

Research involving the crystal structures of anticonvulsant enaminones illustrates the significance of understanding the molecular and crystallographic characteristics of such compounds. The analysis of hydrogen bonding patterns and conformations within these structures provides valuable insights into their stability and reactivity, which is crucial for designing compounds with desired biological activities (Kubicki, Bassyouni, & Codding, 2000).

Nonlinear Optical Materials

The synthesis and characterization of polyamides and polyimides from enaminone-based precursors have revealed their potential in creating materials with nonlinear optical properties. These materials are essential for various technological applications, including telecommunications and information processing. The solubility and film-forming capabilities of these polymers, combined with their thermal stability, make them candidates for advanced material applications (Peesapati, Rao, & Pethrick, 1997).

Antioxidant and Antimicrobial Properties

The exploration of enaminone derivatives for their antioxidant and antimicrobial activities showcases the potential of these compounds in medicinal chemistry. By synthesizing and screening a series of derivatives, researchers have identified compounds with promising biological activities, highlighting the potential of enaminones in developing new therapeutic agents (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

properties

IUPAC Name

(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3F3N4O/c1-10(6-16(29)28-15-3-2-12(19)8-13(15)20)25-4-5-26-17-14(21)7-11(9-27-17)18(22,23)24/h2-3,6-9,25H,4-5H2,1H3,(H,26,27)(H,28,29)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYUKHNSRYPBNM-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=C(C=C1)Cl)Cl)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=C(C=C(C=C1)Cl)Cl)/NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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